molecular formula C16H18N2O B11724865 N-[[4-[benzyl(ethyl)amino]phenyl]methylidene]hydroxylamine

N-[[4-[benzyl(ethyl)amino]phenyl]methylidene]hydroxylamine

Katalognummer: B11724865
Molekulargewicht: 254.33 g/mol
InChI-Schlüssel: KEIIVQNUZAOBHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

N-[[4-[benzyl(ethyl)amino]phenyl]methylidene]hydroxylamine can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific functional groups present in the compound. For example, oxidation reactions might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions could involve reducing agents like sodium borohydride. The major products formed from these reactions would depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-[[4-[benzyl(ethyl)amino]phenyl]methylidene]hydroxylamine has potential applications in various scientific research fields. In chemistry, it could be used as a building block for synthesizing more complex molecules. In biology and medicine, it might be investigated for its potential therapeutic properties or as a tool for studying biological processes. Additionally, its unique structure could make it useful in industrial applications, such as in the development of new materials or as a catalyst in chemical reactions .

Wirkmechanismus

The mechanism by which N-[[4-[benzyl(ethyl)amino]phenyl]methylidene]hydroxylamine exerts its effects would depend on its specific interactions with molecular targets and pathways. For example, it might interact with enzymes or receptors in biological systems, leading to changes in cellular processes. Understanding the exact mechanism of action would require detailed studies, including molecular modeling and experimental validation .

Vergleich Mit ähnlichen Verbindungen

N-[[4-[benzyl(ethyl)amino]phenyl]methylidene]hydroxylamine can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include other benzylamine derivatives or hydroxylamine derivatives. These compounds would share some structural features but might differ in their reactivity, stability, or biological activity. For example, interhalogen compounds, which contain two or more different halogen atoms, can be compared based on their chemical properties and applications .

Conclusion

This compound is a compound with a unique structure and potential applications in various scientific fields Its synthesis, chemical reactions, and mechanism of action make it an interesting subject for further research and development

Eigenschaften

Molekularformel

C16H18N2O

Molekulargewicht

254.33 g/mol

IUPAC-Name

N-[[4-[benzyl(ethyl)amino]phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C16H18N2O/c1-2-18(13-15-6-4-3-5-7-15)16-10-8-14(9-11-16)12-17-19/h3-12,19H,2,13H2,1H3

InChI-Schlüssel

KEIIVQNUZAOBHX-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C=NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.